6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core, which is a derivative of coumarin, substituted with a methoxy group and a thiophen-2-yl-1,2,4-oxadiazol-5-yl moiety
Scientific Research Applications
6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
Target of Action
The compound “6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives have been reported to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
Thiophene derivatives are generally lipophilic, which can enhance their absorption and distribution in the body .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a 3-(thiophen-2-yl)-1,2,4-oxadiazole intermediate, which is then coupled with a 6-methoxy-2H-chromen-2-one derivative under specific reaction conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the oxadiazole ring can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure and exhibit similar chemical reactivity.
Oxadiazole Derivatives: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole share the oxadiazole ring and have comparable properties.
Chromen-2-one Derivatives: Compounds like 6-methoxy-2H-chromen-2-one and 4-hydroxycoumarin share the chromen-2-one core and exhibit similar biological activities.
Uniqueness
What sets 6-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one apart is the combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Properties
IUPAC Name |
6-methoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c1-20-10-4-5-12-9(7-10)8-11(16(19)21-12)15-17-14(18-22-15)13-3-2-6-23-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVNKHCAGWHEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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